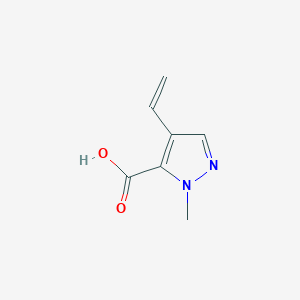

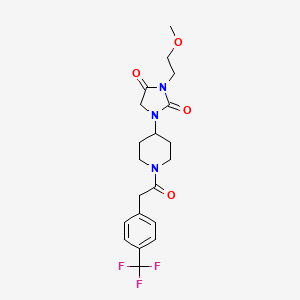

![molecular formula C14H18N2O2S B2677858 4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 59801-58-0](/img/structure/B2677858.png)

4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione

Vue d'ensemble

Description

Indole derivatives are versatile compounds that are frequently used in the synthesis of various organic compounds . They are known for their diverse pharmacological properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives often involves the reaction between tryptamine and other compounds . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzenoid nucleus. It is aromatic in nature due to the presence of 10 π-electrons .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, they can participate in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, they can have different melting points, solubilities, and spectral data .Applications De Recherche Scientifique

Antimicrobial Activity

A study by Ashok et al. (2015) describes the synthesis of novel series of compounds related to indole, including structures derived from 1H-indole-2,3-dione, showcasing high antimicrobial activity against bacterial (Staphylococcus aureus and Escherichia coli) and fungal strains (Aspergillus niger and Candida metapsilosis). This research highlights the compound's potential in developing new antimicrobial agents Ashok, D., Ganesh, A., Lakshmi, B., & Ravi, S. (2015). Russian Journal of General Chemistry.

Anticancer Potential

The anticancer potential of related compounds was evaluated in a study by Abdel‐Aziz et al. (2013), where chromene-based hydrazones displayed significant activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines. Compound 10f was notably effective toward HT-29 colon cancer cells, indicating the relevance of indole derivatives in cancer research Abdel‐Aziz, H., Elsaman, T., Al‐Dhfyan, A., Attia, M., Al-rashood, K., & Al-Obaid, A. M. (2013). European Journal of Medicinal Chemistry.

Synthesis and Characterization

The synthesis and characterization of compounds derived from indole structures have been extensively studied, as demonstrated by Liu et al. (2013), who synthesized a new β-diketone ligand based on indole derivatives. This study provides insights into the structural and photoluminescent properties of the synthesized europium (III) complex, showing its potential in light-emitting diode (LED) applications Liu, S.-G., Su, W., Pan, R., Zhou, X.-p., Wen, X.-L., Chen, Y.-Z., Wang, S., & Shi, X.-B. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Organic Synthesis

In the realm of organic synthesis, the compound's derivatives have been explored for their reactivity and potential applications in synthesizing novel organic molecules. For instance, the synthesis of activated cyclopropanes and their application in constructing spirocyclopropanes showcases the compound's utility in developing new synthetic methodologies Ghorbani‐Vaghei, R., & Maghbooli, Y. (2016). Synthesis.

Electronic and Photovoltaic Applications

The compound and its derivatives have also found applications in the development of materials for electronic and photovoltaic applications, as evidenced by Hu et al. (2015), who synthesized a novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, demonstrating its effectiveness as an electron transport layer in polymer solar cells Hu, L., Wu, F., Li, C., Hu, A., Hu, X., Zhang, Y., Chen, L., & Chen, Y. (2015). Macromolecules.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c17-19(18)9-7-16(8-10-19)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGCJTQZZJHDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333143 | |

| Record name | 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820090 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59801-58-0 | |

| Record name | 4-[2-(1H-indol-3-yl)ethyl]-1,4-thiazinane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

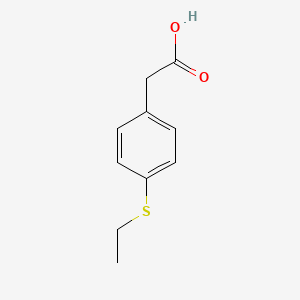

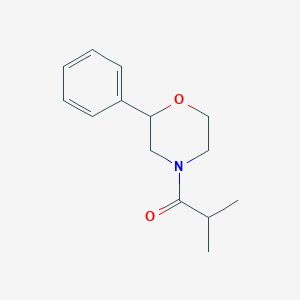

![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)

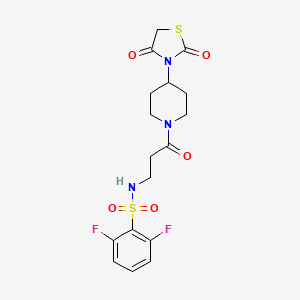

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)

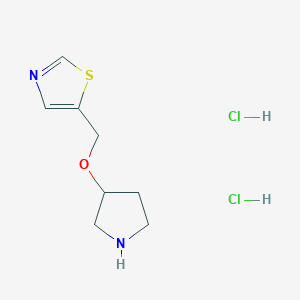

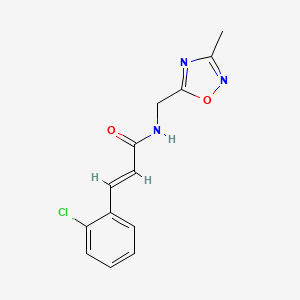

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)

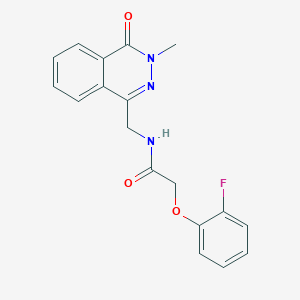

![N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2677789.png)

![N-(4-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2677795.png)

![2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2677798.png)